(E,3R,6R)-6-[(1R,3As,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol
(E,3R,6R)-6-[(1R,3As,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol
Brand Name:
Vulcanchem
CAS No.:
103305-11-9
VCID:
VC0018913
InChI:
InChI=1S/C28H44O5/c1-18(12-14-27(4,32)28(5,33)17-29)23-10-11-24-20(7-6-13-26(23,24)3)8-9-21-15-22(30)16-25(31)19(21)2/h8-9,12,14,18,22-25,29-33H,2,6-7,10-11,13,15-17H2,1,3-5H3/b14-12+,20-8-,21-9-/t18-,22-,23-,24+,25+,26-,27-,28?/m1/s1
SMILES:
CC(C=CC(C)(C(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Molecular Formula:
C28H44O5
Molecular Weight:
460.6 g/mol
(E,3R,6R)-6-[(1R,3As,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol
CAS No.: 103305-11-9
Main Products
VCID: VC0018913
Molecular Formula: C28H44O5
Molecular Weight: 460.6 g/mol
CAS No. | 103305-11-9 |
---|---|
Product Name | (E,3R,6R)-6-[(1R,3As,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol |
Molecular Formula | C28H44O5 |
Molecular Weight | 460.6 g/mol |
IUPAC Name | (E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol |
Standard InChI | InChI=1S/C28H44O5/c1-18(12-14-27(4,32)28(5,33)17-29)23-10-11-24-20(7-6-13-26(23,24)3)8-9-21-15-22(30)16-25(31)19(21)2/h8-9,12,14,18,22-25,29-33H,2,6-7,10-11,13,15-17H2,1,3-5H3/b14-12+,20-8-,21-9-/t18-,22-,23-,24+,25+,26-,27-,28?/m1/s1 |
Standard InChIKey | JIKNSRWYDSGVIZ-AAXCPYGVSA-N |
Isomeric SMILES | C[C@H](/C=C/[C@](C)(C(C)(CO)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C\3/C[C@H](C[C@@H](C3=C)O)O)C |
SMILES | CC(C=CC(C)(C(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Canonical SMILES | CC(C=CC(C)(C(C)(CO)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyms | 1,24,25,26-tetrahydroxyergocalciferol 1,24,25,26-tetrahydroxyvitamin D2 |
PubChem Compound | 6438961 |
Last Modified | Nov 11 2021 |
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